4-chloro-1-methylquinolin-2(1H)-one

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

4-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic quinolinone compound (C₁₀H₈ClNO, MW 193.63 g/mol) featuring a chlorine atom at the 4-position and a methyl group at the 1-position of the quinolin-2(1H)-one scaffold. This compound exists as a yellow-to-white solid with a melting point of 115–118 °C and is commercially available at purities of 95% to ≥97%.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 32262-17-2
Cat. No. B1605535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methylquinolin-2(1H)-one
CAS32262-17-2
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CC1=O)Cl
InChIInChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3
InChIKeyDCBIIUKJSLGVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-methylquinolin-2(1H)-one (CAS 32262-17-2): A Heterocyclic Building Block for Research Procurement


4-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic quinolinone compound (C₁₀H₈ClNO, MW 193.63 g/mol) featuring a chlorine atom at the 4-position and a methyl group at the 1-position of the quinolin-2(1H)-one scaffold [1]. This compound exists as a yellow-to-white solid with a melting point of 115–118 °C and is commercially available at purities of 95% to ≥97% . The 4-chloro substituent confers a reactive handle for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, distinguishing it from the corresponding 4-hydroxy, 4-unsubstituted, and N-unsubstituted analogs that lack this orthogonal derivatization capacity. It is primarily procured as a synthetic intermediate in medicinal chemistry and organometallic chemistry programs.

Why Generic Substitution Fails for 4-Chloro-1-methylquinolin-2(1H)-one: The Critical Role of the 4-Chloro and N-Methyl Substituents


Within the quinolin-2(1H)-one family, simple interchange of analogs is not scientifically valid because the 4-chloro and N-methyl groups jointly define the compound's synthetic utility, physicochemical profile, and biological precursor status. The 4-chloro atom serves as an essential leaving group for nucleophilic displacement and palladium-catalyzed cross-coupling reactions that are inaccessible with the 4-hydroxy analog (4-hydroxy-1-methylquinolin-2(1H)-one) or the 4-unsubstituted parent (1-methylquinolin-2(1H)-one) [1]. Simultaneously, the N-methyl group prevents tautomerization to the 2-hydroxyquinoline form that dominates the chemistry of the N-H analog (4-chloroquinolin-2(1H)-one), ensuring predictable reactivity at the 4-position [2]. While the compound has been reported to display analgesic activity in rodent pain models, the limited availability of direct head-to-head quantitative pharmacological comparisons with close analogs means that procurement decisions should primarily be guided by its established and reproducible synthetic versatility rather than by unsupported potency claims.

4-Chloro-1-methylquinolin-2(1H)-one: Quantitative Differentiation Evidence for Procurement Decision-Making


4-Chloro vs. 4-Hydroxy: Synthetic Versatility Through a Superior Leaving Group

The 4-chloro substituent of 4-chloro-1-methylquinolin-2(1H)-one enables nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions that are inaccessible with the 4-hydroxy analog. While 4-hydroxy-1-methylquinolin-2(1H)-one requires activation (e.g., via POCl₃) to convert the OH group into a leaving group, the target compound provides this reactivity directly, eliminating one synthetic step [1][2]. The chloride at C-4 can be displaced by amines, thiolates, alkoxides, and hydrazines under mild conditions, enabling rapid diversification .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Palladium-Catalyzed Cross-Coupling: Validated Substrate for Suzuki-Miyaura and Homocoupling Reactions

4-Chloroquinolin-2(1H)-ones, including 4-chloro-1-methylquinolin-2(1H)-one, serve as validated substrates for microwave-assisted palladium(0)-catalyzed one-pot borylation/Suzuki cross-coupling sequences to produce functionalized 4,4′-bisquinolones [1]. As reported by Hashim et al. (2006), these reactions proceed under microwave irradiation with Pd(0) catalysis, delivering symmetrical biaryl products [1]. A complementary nickel(0)-mediated homocoupling protocol has also been demonstrated, avoiding the cost of palladium and bis(pinacolato)diboron [2]. This reactivity profile is enabled specifically by the 4-chloro substituent and would not be feasible with 4-hydroxy or 4-H analogs.

Cross-Coupling Chemistry Organometallic Chemistry Biaryl Synthesis

Key Intermediate for Analgesic Lead Candidates with In Vivo Validation Against a Reference Drug

4-Chloro-1-methylquinolin-2(1H)-one serves as the direct synthetic precursor to a series of 1-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-2-substituted phenylpyrazolidine-3,5-diones evaluated for antinociceptive activity [1]. In this study (Tiwari & Singh, 2013), the compound was reacted with substituted phenyl hydrazines and diethyl malonate to yield the final products. Among them, compound QAA-04a demonstrated analgesic activity 'almost equal' to diclofenac sodium (the reference drug) in the acetic acid-induced writhing model in mice [1]. Compound QAA-04d also showed significant analgesic activity comparable to diclofenac sodium in the writhing model and surpassed the standard in the hot plate model [1]. The 4-chloro group is essential for installing the hydrazine moiety; the corresponding 4-hydroxy precursor cannot undergo this transformation without prior activation.

Analgesic Drug Discovery In Vivo Pharmacology Pyrazolidinedione Synthesis

Physicochemical Differentiation: N-Methyl versus N-H Quinolinone Analogs

The N-methyl group in 4-chloro-1-methylquinolin-2(1H)-one (MW 193.63, logP ~1.9, m.p. 115–118 °C) provides distinct physicochemical properties compared to the N-H analog 4-chloroquinolin-2(1H)-one (MW 179.60, m.p. ~240–245 °C, CAS 20146-59-2) [1]. The N-methyl group eliminates the hydrogen bond donor site, reducing polarity (lower topological polar surface area: 20.3 Ų vs. ~29 Ų for the N-H analog), blocking tautomerization to the 2-hydroxyquinoline form, and improving solubility in organic solvents [1]. Additionally, the predicted pKa of the conjugate acid is approximately −1.07, indicating negligible basicity, whereas the N-H analog can undergo deprotonation at the lactam nitrogen .

Physicochemical Profiling Compound Selection Drug-Likeness

Organometallic Chemistry: Established Precursor for Palladium, Platinum, and Manganese Di(organo)carbene Complexes

4-Chloro-N-methylquinolinone (i.e., 4-chloro-1-methylquinolin-2(1H)-one) has been explicitly used as a precursor for the preparation of palladium, platinum, and manganese di(organo)carbene complexes, as reported by Meyer et al. (2004) in Dalton Transactions [1]. Alkylation at the quinolinone oxygen before or after metal attachment generates N-heterocyclic carbene (NHC) ligand precursors where the nucleophilic heteroatoms are separated from the C-donor atom by three bonds. This application is specific to the N-methyl-4-chloro substitution pattern: the N-methyl group is essential for subsequent alkylation, and the 4-chloro group provides the necessary electronic modulation. The corresponding 4-hydroxy analog would require prior conversion, while the N-H analog would undergo competing deprotonation.

Organometallic Chemistry N-Heterocyclic Carbenes Transition Metal Complexes

Optimal Application Scenarios for 4-Chloro-1-methylquinolin-2(1H)-one in Research and Industrial Procurement


Medicinal Chemistry Library Diversification via 4-Position Derivatization

In hit-to-lead and lead optimization programs requiring rapid diversification of the quinolin-2(1H)-one scaffold, 4-chloro-1-methylquinolin-2(1H)-one is the preferred starting material. The 4-chloro group undergoes SₙAr with amines, thiols, alkoxides, and hydrazines to generate sulfanyl, hydrazino, azido, and amino derivatives in a single step, as demonstrated in the synthesis of pyrazolidine-3,5-dione antinociceptive agents [1]. Starting from the 4-hydroxy analog would require a separate chlorination step, increasing synthesis time and reducing overall yield. Procurement of this compound thus accelerates SAR exploration by at least one synthetic cycle.

Cross-Coupling Chemistry for Biaryl Quinolinone Synthesis

Research groups engaged in synthesizing 4-aryl/heteroaryl quinolin-2(1H)-ones or symmetrical 4,4′-bisquinolones should procure 4-chloro-1-methylquinolin-2(1H)-one as the direct substrate for microwave-assisted Pd(0)-catalyzed Suzuki-Miyaura cross-coupling or Ni(0)-mediated homocoupling [2][3]. These validated protocols enable rapid construction of biaryl libraries from a single halogenated precursor. The N-methyl group ensures that the lactam functionality remains protected and does not interfere with the cross-coupling catalytic cycle, a concern with N-H analogs that can undergo competing oxidative addition.

Analgesic and Anti-Inflammatory Lead Discovery Programs

For programs targeting pain and inflammation, 4-chloro-1-methylquinolin-2(1H)-one provides a literature-precedented entry into the 4-hydrazinyl-quinolin-2(1H)-one series, which has produced derivatives with in vivo activity comparable to diclofenac sodium in murine hot plate and writhing models [1]. While the free compound's intrinsic analgesic activity requires further characterization, its validated role as the direct precursor to active pyrazolidine-3,5-diones makes it a procurement priority for groups exploring this chemotype.

Transition Metal N-Heterocyclic Carbene (NHC) Ligand Synthesis

Groups developing novel transition metal catalysts should consider 4-chloro-1-methylquinolin-2(1H)-one as a well-characterized precursor for Pd(II), Pt(II), and Mn(I) di(organo)carbene complexes, as established by Meyer et al. (2004) [4]. The compound's combination of an alkylatable amide oxygen and a C-2 position that can be converted to a carbene carbon makes it uniquely suited for NHC ligand construction among quinolinone analogs.

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